molecular formula C9H10S2 B2576670 3,4-dihydro-2H-1-benzothiopyran-4-thiol CAS No. 127661-70-5

3,4-dihydro-2H-1-benzothiopyran-4-thiol

Cat. No.: B2576670
CAS No.: 127661-70-5
M. Wt: 182.3
InChI Key: WIYHJFMXYJOODK-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1-benzothiopyran-4-thiol is an organic compound with the molecular formula C9H10S2 It is a sulfur-containing heterocyclic compound, which means it has a ring structure that includes sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1-benzothiopyran-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with an appropriate alkene in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1-benzothiopyran-4-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The thiol group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

3,4-dihydro-2H-1-benzothiopyran-4-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s sulfur-containing structure makes it a potential candidate for studying biological processes involving sulfur metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3,4-dihydro-2H-1-benzothiopyran-4-thiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol group in the compound can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. Additionally, the compound’s ring structure allows it to interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzothiopyran, 3,4-dihydro-: Similar in structure but lacks the thiol group.

    1H-2-Benzothiopyran, 3,4-dihydro-: Another structural isomer with different chemical properties.

Uniqueness

3,4-dihydro-2H-1-benzothiopyran-4-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,4-dihydro-2H-thiochromene-4-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10S2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYHJFMXYJOODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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